

A Technical Guide to the Crystal Structure Analysis of 5-Methylisoxazole Derivatives

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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and findings related to the crystal structure analysis of **5-methylisoxazole** derivatives. The **5-methylisoxazole** scaffold is a key heterocyclic motif in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and illustrates the typical workflow and intermolecular interactions observed in the solid state.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a selection of **5-methylisoxazole** derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data and Refinement Details for Selected **5-Methylisoxazole** Derivatives

Com pou nd Nam e	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
6-meth yl-2-[(5-meth yliso xazol-3-yl)methyl]-1H-benz imid azole	C ₁₃ H ₁₃ N ₃ O	Orthorhombic Pbca	mbic	15.9 437(6)	16.3 936(6)	7.49 13(3)	90	90	90	8	[1] [2]
N-[5-Methyl-2-[(5-aminobenzo[1,3]dioxol-2-yl)-3-oxo-3-tert-butyl-4-oxo-4-phenyl-5-salicylaldehyde]mine	C ₁₉ H ₂₆ N ₂ O ₂	Monoclinic P2 ₁ /n		9.02	22.5 92(10)	9.78 2(3)	90	116. 548(2)	90	4	[3]

Meth

yl 4-

amin

o-3-

meth

oxyis

C₆H₈

Mon

P2₁/

oxaz

N₂O₄

oclini

c

ole-

5-

carb

oxyla

te

5-(3-

dime

thyla

ne-p-

tolyls

ulfon

yl)-

C₂₁H

Tricli

P-1

prop

C₂₂FN

nic

5.93

10.1

14.8

104.

97.9

90.9

yl-3-

O₃S

nic

50(6)

850(

270(

938(

14)

60(8)

33(6)

2

(4-

fluro

phen

yl)-

isoxa

zole

5-

Meth

yliso

xazol

C₅H₅

Orth

Pnm

7.25

6.47

12.2

90

90

90

4

e-4-

NO₃

orho

a

40(1

00(1

73(3)

3)

carb

mbic

oxyli

c

acid

Table 2: Selected Bond Lengths and Angles for a Representative **5-Methylisoxazole** Derivative (5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole)

Bond	Length (Å)	Angle	Angle (°)
N1–O2	1.404(3)	O17–S16–O18	119.81(11)
O2–C3	1.355(3)		

Data extracted from the referenced literature.

Experimental Protocols

The determination of the crystal structure of **5-methylisoxazole** derivatives involves a series of well-defined experimental steps, from the synthesis of the compound to the final refinement of the crystal structure.

Synthesis and Crystallization

The synthesis of **5-methylisoxazole** derivatives often involves the cyclization of a β -dicarbonyl compound with hydroxylamine or a related reagent. The specific synthetic route can be adapted to introduce various substituents on the isoxazole ring.

General Synthesis Example (**5-Methylisoxazole-4-carboxylic acid**): A solution of hydroxylamine hydrochloride and sodium acetate is reacted with (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol. The resulting ethyl **5-methylisoxazole-4-carboxylate** is then hydrolyzed by refluxing with a mixture of acetic acid, water, and concentrated hydrochloric acid to yield the final product.^[5]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol. ^[5] The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a

detector.

- **Instrumentation:** A CCD area-detector diffractometer is commonly used.
- **Radiation:** Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation is typically employed.
- **Temperature:** Data is often collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
- **Data Collection Strategy:** A series of frames are collected at different crystal orientations (ω and φ scans) to ensure a complete dataset.

Structure Solution and Refinement

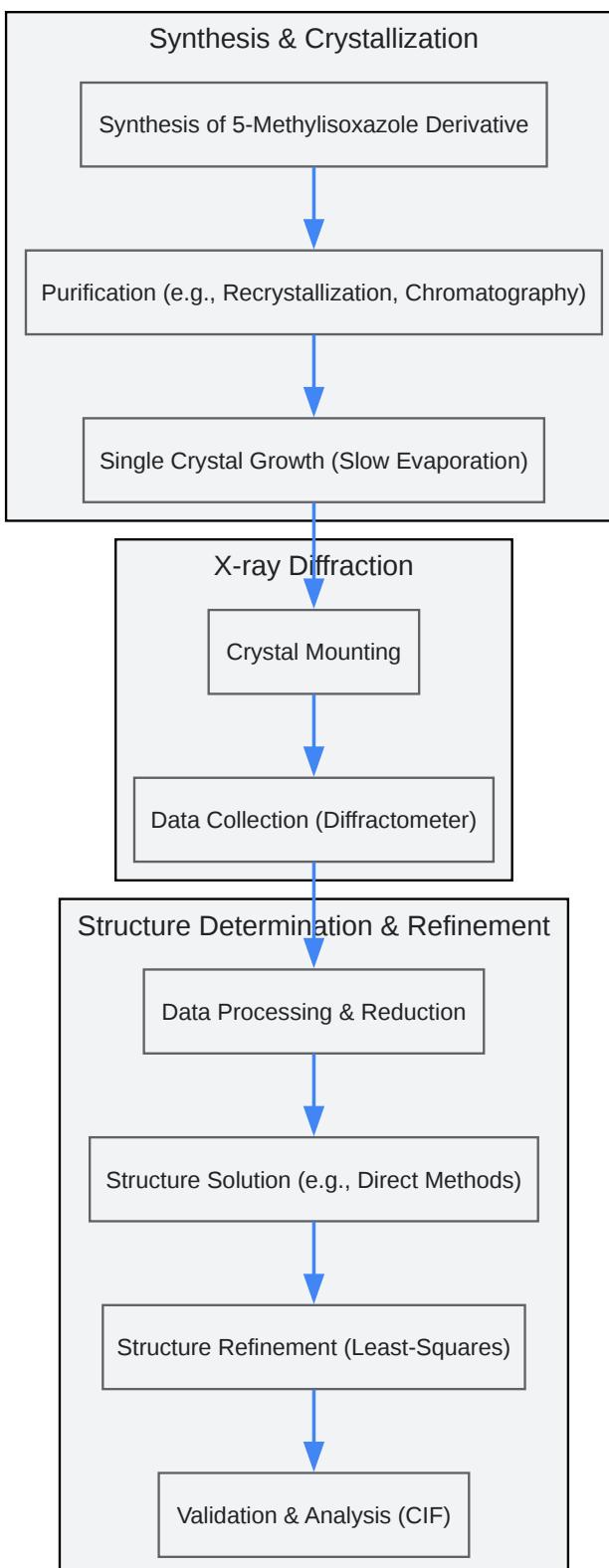
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

- **Software:** Programs such as SHELXS and SHELXL are widely used for structure solution and refinement.
- **Refinement Method:** Full-matrix least-squares on F^2 is the standard method.
- **Hydrogen Atoms:** Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Validation:** The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Visualizations

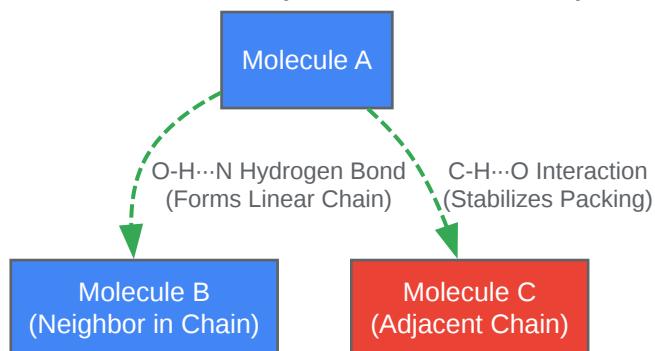
The following diagrams illustrate the experimental workflow for crystal structure analysis and the intermolecular interactions that stabilize the crystal lattice of **5-methylisoxazole** derivatives.



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Experimental workflow for crystal structure analysis.

Intermolecular Interactions in 5-Methylisoxazole-4-carboxylic Acid Crystal Lattice

[Click to download full resolution via product page](#)*Intermolecular interactions in a crystal lattice.*

Conclusion

The crystal structure analysis of **5-methylisoxazole** derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions in the solid state. This information is fundamental for understanding their structure-activity relationships and for the design of new therapeutic agents. The methodologies outlined in this guide represent the standard practices in the field of small-molecule crystallography and are essential for the comprehensive characterization of these important heterocyclic compounds.

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